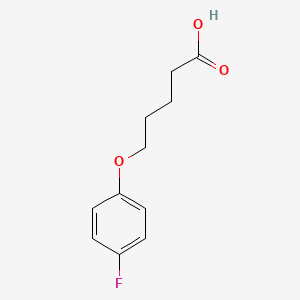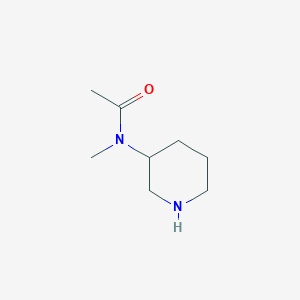
5-(4-Fluorophenoxy)valeric Acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds to 5-(4-Fluorophenoxy)valeric Acid has been explored in various studies. For instance, the synthesis of 5-(3',4'-dihydroxyphenyl)-γ-valerolactone, a metabolite derived from the catabolism of dietary flavan-3-ols, was achieved and used for targeted analysis in in vitro fermentation studies . Another study described the synthesis of diastereomeric 4-amino- and 4-hydroxy-3-(p-chlorophenyl)-valeric acids, starting from 3-(p-chlorophenyl)-4-oxo-valeric acid . Additionally, a synthesis procedure for 4-(4-([11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid was developed, which involved a Schiff reaction of 5-fluoro-2-hydroxy-4′-(11C]methoxybenzophenone with γ-aminobutyric acid .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For example, the X-ray structure of cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone was determined to understand the biochemistry of its diastereomers . In the case of 5-fluoroorotic acid, single-crystal X-ray diffraction was used to characterize its coordination compounds with transition metals, revealing different coordination modes of the acid .
Chemical Reactions Analysis
The interaction of 5-fluoroorotic acid with transition metals was studied to understand its inhibitory effects on metalloproteins and its coordination chemistry. The study synthesized and characterized various complexes of 5-fluoroorotic acid with Ni(II), Cu(II), and Zn(II), establishing different coordination modes and geometries .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were determined to compare their biological relevance and antioxidant capacity. For instance, the analytical parameters and antioxidant capacity of 5-(3',4'-dihydroxyphenyl)-γ-valerolactone were determined and compared to other chemical analogues and structurally related compounds . The radiochemical yield, specific activity, and purity of the synthesized 4-(4-([11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid were also assessed .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of 14C‐labelled Compounds : 5-Hydroxy-4-keto valeric acid, related to 5-(4-Fluorophenoxy)valeric Acid, was synthesized for use in radiochemical studies. The process involved Grignard reactions and oxidation methods (Tschesche & Wirth, 1981).
Applications in Material Science
- Production of Polyhydroxyalkanoates : Pseudomonas oleovorans was used to grow on various phenoxy valeric acids, including derivatives of 5-(4-Fluorophenoxy)valeric Acid. This resulted in the production of poly-3-hydroxy-5-(4'-tolyl)valerate, a crystalline polymer with unique thermal properties (Curley et al., 1996).
Biochemical Research
- Solid-Phase Synthesis of Protected Peptide Segments : A novel handle, 5-(4-hydroxymethyl-3,5-dimethoxyphenoxy)valeric acid (HAL), was prepared for use in solid-phase peptide synthesis. This is closely related to 5-(4-Fluorophenoxy)valeric Acid and highlights the utility of such compounds in peptide research (Albericio & Bárány, 1991).
Pharmacokinetics and Metabolism Studies
- Biokinetics and Metabolism of Flavan-3-ols : In a study on the metabolism of flavan-3-ols in humans, compounds related to 5-(4-Fluorophenoxy)valeric Acid were identified as metabolites, demonstrating its relevance in metabolic studies (Wiese et al., 2015).
Environmental and Industrial Applications
- Surfactants and Metal Mediated Oxidation : The oxidation kinetics of valeraldehyde, a precursor of 5-(4-Fluorophenoxy)valeric Acid, was studied in the presence of various surfactants. This research has implications for industrial applications, including the synthesis of plasticizers and pharmaceuticals (Ghosh et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
5-(4-fluorophenoxy)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c12-9-4-6-10(7-5-9)15-8-2-1-3-11(13)14/h4-7H,1-3,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUHBWJBUYDESY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626414 | |
| Record name | 5-(4-Fluorophenoxy)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
347867-75-8 | |
| Record name | 5-(4-Fluorophenoxy)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Fluorophenoxy)valeric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)






![4-Methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322423.png)
